4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with chloro and fluoro groups, along with a carboxamide functional group attached to a methoxybutyl and methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-fluoropyridine, which can be obtained through halogenation reactions of pyridine derivatives.
Carboxamide Formation: The next step involves the introduction of the carboxamide group. This can be achieved by reacting 4-chloro-2-fluoropyridine with an appropriate amine, such as N-methyl-4-methoxybutylamine, under suitable conditions (e.g., using coupling agents like EDCI or DCC in the presence of a base like triethylamine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amide or methoxybutyl groups, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide: can be compared with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-16(7-3-4-8-18-2)12(17)10-9(13)5-6-15-11(10)14/h5-6H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDMRDZAKHFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=C(C=CN=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.